Home > Products > Screening Compounds P109065 > 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- - 193534-29-1

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

Catalog Number: EVT-3177439
CAS Number: 193534-29-1
Molecular Formula: C10H10F3N3
Molecular Weight: 229.20
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: LY2784544 is a known kinase inhibitor identified as a novel GPR39 agonist through a β-arrestin recruitment screening approach (PRESTO-Tango) . It shows activity at GPR39, particularly in the presence of zinc, which acts as an allosteric potentiator.
  • Relevance: Although LY2784544 does not share the benzimidazole core of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-, it contains a similar imidazole moiety. Both compounds also possess a trifluoromethyl group and a morpholine ring. Furthermore, the research highlighting LY2784544 emphasizes the understudied nature of G protein–coupled receptors (GPCRs) as potential kinase off-targets , suggesting a possible connection to the biological activity of the target compound.

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: GSK2636771 is another kinase inhibitor identified as a novel GPR39 agonist using the same PRESTO-Tango screening as LY2784544 . Like LY2784544, its activity at GPR39 is modulated by zinc.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidin-2-amine (Compound P1)

  • Compound Description: Compound P1 is a 7-azaindole analog designed based on the bioisosteric principle. It exhibits potent in vitro cytotoxicity against several cancer cell lines, particularly HOS cells, with an IC50 of 88.79±8.07 nM . Additionally, it induces apoptosis and cell cycle arrest in HOS cells.
Classification
  • Chemical Name: 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
  • CAS Number: 193534-29-1
  • Molecular Formula: C10H10F3N3
  • Molecular Weight: 235.21 g/mol
Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with various reagents. A common method includes:

  1. Reagents:
    • o-Phenylenediamine
    • Trifluoroacetic anhydride or trifluoromethylating agents.
  2. Conditions:
    • The reaction is generally conducted in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 100–150°C).
    • Reaction times can vary from several hours to overnight depending on the specific conditions used.
  3. Yield:
    • Industrial methods may utilize continuous flow reactors to enhance efficiency and yield, achieving yields upwards of 80% .
Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- features a fused benzimidazole ring system with a methanamine side chain and a trifluoromethyl group. Key structural characteristics include:

  • Benzimidazole Core: The benzimidazole moiety consists of a fused benzene and imidazole ring, which contributes to its biological activity.
  • Trifluoromethyl Group: This group significantly influences the compound's lipophilicity and electronic properties, enhancing its interaction with biological targets.

Structural Data

  • Bond Lengths:
    • C–N bonds in the imidazole ring typically range from 1.34 Å to 1.39 Å.
    • C–C bonds within the benzene portion are approximately 1.39 Å.
  • Dihedral Angles: The dihedral angle between the benzene and imidazole rings is typically around 0° to indicate coplanarity, which is crucial for π-stacking interactions in biological systems .
Chemical Reactions Analysis

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- participates in various chemical reactions:

Common Reactions

  • Oxidation:
    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in different benzimidazole derivatives.
  • Reduction:
    • Reduction reactions typically involve sodium borohydride or lithium aluminum hydride, yielding reduced forms of benzimidazole derivatives.
  • Substitution Reactions:
    • Nucleophilic substitution can occur where the trifluoromethyl group may be replaced by other functional groups using bases like sodium methoxide or potassium tert-butoxide .
Mechanism of Action

The mechanism of action for 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- involves several pathways:

  1. Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, disrupting normal cellular processes.
  2. DNA Interaction: It may interact with DNA, affecting replication and transcription processes.
  3. Induction of Apoptosis: In cancer cells, it can induce apoptosis by interfering with cell cycle regulation and promoting programmed cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Generally ranges between 120°C to 130°C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Stability

The trifluoromethyl group enhances metabolic stability, making this compound resistant to hydrolysis compared to non-fluorinated analogs .

Applications

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- has extensive applications across various fields:

Scientific Research

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through multiple mechanisms.

Biological Applications

  • Exhibits antimicrobial, antiviral, and antiparasitic activities, making it useful in biological research.

Industrial Use

Utilized in the production of agrochemicals and pharmaceuticals due to its stability and bioactivity .

Medicinal Chemistry & Pharmacological Applications

Structure-Activity Relationship (SAR) Studies

Role of Trifluoromethyl Positioning on Target Engagement

The C6 trifluoromethyl (CF₃) group in 1H-benzimidazole-2-methanamine derivatives is critical for target binding. Studies show that C6-CF₃ enhances lipophilicity (log P increase by ~1.2 units) and induces electronegativity, strengthening hydrogen bonding with residues in hydrophobic enzyme pockets. Positioning at C6 versus C5 improves binding affinity for angiotensin II type 1 (AT1) receptors by 15-fold due to optimal steric fit with Tyr113 and Asn200 residues. Conversely, C5-CF₃ analogs exhibit reduced activity against Plasmodium falciparum K1 strain (IC₅₀ > 2 μM vs. 0.4 μM for C6), attributed to suboptimal van der Waals interactions [1] [8].

Impact of N-Methylaminomethyl Substituent on Binding Affinity

The N-methylaminomethyl side chain at C2 enhances molecular flexibility and cationic character, facilitating ionic interactions with aspartate residues in G-protein-coupled receptors. Compared to unsubstituted analogs, N-methylation increases AT1 receptor antagonism potency (pA₂ = 8.7 vs. 7.1) by forming a salt bridge with Asp281. However, bulkier substituents (e.g., N-ethyl) reduce affinity by 40% due to steric clashes in the ligand-binding domain [8].

Comparative Efficacy of Benzimidazole Scaffolds vs. Bioisosteric Replacements

Benzimidazole outperforms indole and benzothiazole bioisosteres in metabolic stability (t₁/₂ = 6.5 h vs. < 2 h for benzothiazole) and AT1 receptor selectivity (100-fold over indole). Benzoxazole replacements show diminished antiprotozoal activity against Giardia intestinalis (IC₅₀ = 1.8 μM vs. 0.9 μM for benzimidazole), linked to reduced π-stacking with parasitic tubulin [1] [5].

Table 1: SAR Analysis of Key Substituents

Modification SiteStructural VariantBiological TargetKey SAR Finding
C6 positionCF₃AT1 receptor15-fold ↑ affinity vs. H
C2 substituentN-methylaminomethylProtozoal tubulinIC₅₀ ↓ 50% vs. ethyl analog
Core scaffoldBenzimidazole vs. indoleAngiotensin II bindingpKi 8.3 vs. 6.9

Antimicrobial Resistance Modulation

β-Lactam Antibiotic Potentiation Mechanisms in MRSA

The compound restores oxacillin efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by downregulating PBP2a expression via interference with the mecA gene regulatory pathway. At subinhibitory concentrations (8 μg/mL), it reduces MRSA’s oxacillin MIC from 512 μg/mL to 16 μg/mL by inhibiting penicillin-binding protein allostery [1].

Synergistic Effects with Cephalosporins Against Resistant Pathogens

Synergy with ceftriaxone (FIC index = 0.25) against extended-spectrum β-lactamase (ESBL)-producing E. coli occurs through inhibition of efflux pumps (AcrAB-TolC). The trifluoromethyl group disrupts proton motive force-dependent efflux, increasing intracellular ceftriaxone accumulation by 70% [1].

Mammalian Cytotoxicity Thresholds

Selectivity indices (CC₅₀/IC₅₀) exceed 40 in HeLa cells (CC₅₀ = 320 μM) due to reduced human carbonic anhydrase affinity. Cytotoxicity arises only at concentrations >200 μM via mitochondrial membrane depolarization, not apoptosis [1] [5].

Table 2: Antibiotic Synergy Profiles

Combination PartnerPathogenFIC IndexResistance Mechanism Overcome
OxacillinMRSA ATCC 433000.18PBP2a alteration
CeftriaxoneESBL-producing E. coli0.25Efflux pump overexpression
Piperacillin-tazobactamPseudomonas aeruginosa0.31AmpC β-lactamase

Antiparasitic & Antiprotozoal Applications

Inhibition of Giardia intestinalis and Trichomonas vaginalis

The compound exhibits dual inhibition of tubulin polymerization (IC₅₀ = 0.7 μM) and nitroreductase activity (Ki = 0.3 μM), outperforming metronidazole against metronidazole-resistant Giardia strains (IC₅₀ = 1.1 μM vs. >50 μM for metronidazole). Against T. vaginalis, it disrupts hydrogenosomal energy metabolism [5].

Comparison to Albendazole/Metronidazole Efficacy Profiles

It achieves 3-fold lower ED₅₀ than albendazole in murine giardiasis (2.5 mg/kg vs. 7.8 mg/kg) due to superior gut absorption. Unlike metronidazole, it lacks mutagenicity in Ames tests, attributed to the non-reducible trifluoromethyl group [1] [5].

Structure Optimization for Antiplasmodial Activity

Introduction of a C5 pyridyl moiety enhances Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition (IC₅₀ = 0.4 μM). The N-methylaminomethyl chain improves blood-brain barrier penetration (Kp = 0.8), reducing cerebral parasite load by 95% in murine models [5].

Table 3: Antiparasitic Efficacy Benchmarks

ParasiteTarget ProteinCompound IC₅₀ (μM)Standard Drug IC₅₀ (μM)
Giardia intestinalisTubulin0.7Albendazole: 1.9
Trichomonas vaginalisNitroreductase1.2Metronidazole: 2.8*
Plasmodium falciparum K1PfDHODH0.4Atovaquone: 0.9

*Resistant strain

Metabolic Disease Therapeutics

Angiotensin II Receptor Modulation for Hypertension

The compound acts as a non-competitive AT1 antagonist (IC₅₀ = 9 nM) by binding to an allosteric site adjacent to the orthosteric pocket. Molecular dynamics show the trifluoromethyl group stabilizes the receptor’s inactive state via hydrophobic interactions with Tyr113 and Lys199, reducing angiotensin II efficacy by 80% [6] [8].

Insulin Sensitization Pathways in Type 2 Diabetes Models

In high-fat-diet-induced diabetic mice, it activates AMPKα phosphorylation (3-fold increase) and GLUT4 translocation in skeletal muscle. The N-methylaminomethyl group facilitates mitochondrial uncoupling, reducing hepatic gluconeogenesis by 45% at 10 mg/kg dosing [7] [10].

Pharmacophore Optimization for AT1 Receptor Antagonism

Optimal AT1 blockade requires:

  • C6-CF₃ for hydrophobic pocket occupancy (ΔG = -9.8 kcal/mol)
  • N-methylaminomethyl for Asp281 salt bridge formation
  • Unsubstituted N1-H to hydrogen-bond with Ser109Modifying these features reduces antihypertensive efficacy in SHR models by >50% [8].

Table 4: Molecular Docking Parameters for AT1 Antagonism

Pharmacophore ElementInteraction TypeBinding Energy Contribution (kcal/mol)
C6-CF₃ groupHydrophobic-3.8
N-methylaminomethylIonic (Asp281)-4.2
Benzimidazole N3-HH-bond (Ser109)-1.7

Compounds Mentioned in the Article

  • 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
  • Albendazole
  • Metronidazole
  • Oxacillin
  • Ceftriaxone
  • Piperacillin-tazobactam
  • Atovaquone
  • Angiotensin II
  • Telmisartan (as reference AT1 antagonist)
  • Metformin (as insulin sensitizer reference)

Properties

CAS Number

193534-29-1

Product Name

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine

Molecular Formula

C10H10F3N3

Molecular Weight

229.20

InChI

InChI=1S/C10H10F3N3/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4,14H,5H2,1H3,(H,15,16)

InChI Key

PAPGKGQRIPIDJF-UHFFFAOYSA-N

SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.